molecular formula C15H27NO4 B1277778 Boc-3-cyclohexyl-L-alanine methyl ester CAS No. 98105-41-0

Boc-3-cyclohexyl-L-alanine methyl ester

Cat. No. B1277778
CAS RN: 98105-41-0
M. Wt: 285.38 g/mol
InChI Key: FALUXMVPGFKLAM-LBPRGKRZSA-N
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Description

Boc-3-cyclohexyl-L-alanine methyl ester is a derivative of an amino acid protected by a t-butoxycarbonyl (Boc) group. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds. For instance, the first paper discusses a dipeptide that includes a Boc-protected alanine, which is relevant to understanding the properties and behavior of Boc-protected amino acids in general .

Synthesis Analysis

The synthesis of Boc-protected amino acid derivatives is not directly covered in the provided papers. However, the second paper describes the synthesis of (R)-Boc-2-methylproline, which is synthesized from alanine benzyl ester hydrochloride with good yield and excellent stereochemical control . This process involves a modification of a previously described method and is efficient as it requires no chromatography. This information is useful for understanding the synthesis of Boc-protected amino acid derivatives, as similar methods may be applicable.

Molecular Structure Analysis

The crystal structure of a related compound, N-(t-butoxycarbonyl)-L-alanyl-S-benzyl-L-cysteine methyl ester, is detailed in the first paper. It crystallizes in an orthorhombic space group and the molecules are packed in a parallel-pleated sheet arrangement, stabilized by N–H···O hydrogen bonds . This information provides insight into the potential molecular structure and intermolecular interactions of Boc-protected amino acid esters.

Chemical Reactions Analysis

The papers provided do not discuss chemical reactions specific to this compound. However, the synthesis of (R)-Boc-2-methylproline mentioned in the second paper involves a series of chemical reactions that lead to the production of veliparib, a poly(ADP-ribose) polymerase inhibitor . This suggests that Boc-protected amino acid derivatives can be intermediates in the synthesis of biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the provided papers. Nonetheless, the crystal structure analysis of a similar Boc-protected dipeptide can give clues about the physical properties such as solubility and stability, as the presence of hydrogen bonds and the crystalline form can influence these properties. The chemical properties can be inferred from the synthesis paper , where the Boc group is used to protect the amino acid during the synthesis, indicating its role in protecting reactive sites and its stability under certain conditions.

Scientific Research Applications

Polymer Chemistry and Material Science

One significant application of Boc-3-cyclohexyl-L-alanine methyl ester and related compounds lies in polymer chemistry. Kumar, Roy, and De (2012) described the synthesis of methacrylate polymers containing chiral amino acid moieties, including Boc-L-alanine methacryloyloxyethyl ester (Boc-Ala-HEMA), through a process called reversible addition–fragmentation chain transfer (RAFT) polymerization. This method affords well-defined amino acid-based polymers with controlled molecular weight and narrow molecular weight distribution. These polymers showed pH responsiveness and potential for delivering small interfering RNA, underlining their relevance in materials science and drug delivery systems (Kumar, Roy, & De, 2012).

Photophysics and Spectroscopy

The study of solvatochromism and fluorescence in derivatives of this compound is another key area of research. Guzow et al. (2005) investigated the photophysical properties of related compounds like N-Boc-3-[2-(9-anthryl)benzoxazol-5-yl]-L-alanine methyl ester. They observed significant solvatochromic effects in fluorescence spectra, which is crucial for understanding the interaction of these compounds with solvents and their potential use in probing molecular environments (Guzow, Szabelski, Karolczak, & Wiczk, 2005).

Enzyme and Cellular Studies

This compound and its variants have been utilized in enzymatic and cellular studies. For example, Clark, Vaughan, Aiken, and Kagan (1980) used a thiol ester derivative in a study to localize intracellular elastase-like enzymes in human neutrophils. This research provides insights into the enzyme activities within cells, contributing to the understanding of cellular processes and potential therapeutic targets (Clark, Vaughan, Aiken, & Kagan, 1980).

Biocatalysis and Chemical Synthesis

The compound has also found applications in biocatalysis and chemical synthesis. Zheng et al. (2015) reported on the biocatalytic resolution of Boc-dl-alanine methyl ester by a newly isolated Bacillus amyloliquefaciens strain. This highlights the role of the compound in facilitating enantioselective synthesis, which is crucial in the production of pharmaceuticals and fine chemicals (Zheng, Wang, Luo, Zhou, Zhu, Ying, & Wang, 2015).

Safety and Hazards

“Boc-3-cyclohexyl-L-alanine methyl ester” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

“Boc-3-cyclohexyl-L-alanine methyl ester” has potential applications in the medical field. It has been used in the preparation of 6-hydrazinopurine 2’-Me ribonucleosides and their 5’-monophosphate analogs as hepatitis C virus inhibitor prodrugs . Its derivatives can also act as dipeptidyl peptidase-IV inhibitor, which can be used for the treatment or prevention of diabetes .

properties

IUPAC Name

methyl (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-15(2,3)20-14(18)16-12(13(17)19-4)10-11-8-6-5-7-9-11/h11-12H,5-10H2,1-4H3,(H,16,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALUXMVPGFKLAM-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427029
Record name Boc-Cha-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98105-41-0
Record name Boc-Cha-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-tert-butoxycarbonylamino-3-cyclohexyl-propionic acid (3.0 g, 11.1 mmol) and potassium carbonate (1.5 g, 11.1 mmol) in N,N-dimethylformamide (20 mL) was added methyl iodide (0.795 μL; 12.1 mmol). The reaction mixture was stirred at room temperature overnight. To the reaction mixture was added ethyl acetate (100 mL) and the solution was washed with water (3×100 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated to give the title intermediate as an oil (3.1 g) which was used directly in the next step.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.795 μL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

315.3 g (1.28 mmol) of t-butoxycarbonyl-L-phenylalanine methyl ester are hydrogenated in the presence of 5% rhodium on aluminium oxide at room temperature and 440 kPa according to the method described by J. Boger et al. in J. Med. Chem., 28, 1779 (1985), whereby there are obtained 315.3 g of methyl 2-t-butoxycarbonylamino-3-cyclohexylpropionate as an oil which is used directly in the next step.
Quantity
315.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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